URB447 - 1132922-57-6

URB447

Catalog Number: EVT-363106
CAS Number: 1132922-57-6
Molecular Formula: C25H21ClN2O
Molecular Weight: 400.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
URB447 is a cannabinoid 1 (CB1) receptor antagonist and CB2 receptor agonist. It inhibits the binding of the CB receptor agonist [3H]-WIN 55,212-2 to CHO-K1 cells expressing the human CB2 receptor or rat cerebellar membranes (IC50s = 41 and 313 nM, respectively). URB447 (20 mg/kg) reduces food intake and weight gain in ob/ob mice and reverses (R)-methanandamide-induced analgesia in mice. It decreases infarct volume and demyelination in a neonate rat model of hypoxia-ischemia-induced brain injury when administered at a dose of 1 mg/kg.
URB447 is a mixed central cannabinoid (CB1) receptor antagonist/peripheral cannabinoid (CB2) receptor agonist with IC50 values of 313 and 41 nM, respectively. At 20 mg/kg delivered intraperitoneally to ob/ob mice and Swiss mice, URB447 reduces food intake and body-weight gain with an efficacy comparable to rimonabant, which is an inverse agonist for the CB1. Marketed as an anti-obesity drug and appetite suppressant, rimonabant was subsequently suspended from distribution due to serious psychiatric side effects attributed to its indiscriminate activity on CB1 receptors in the central nervous system (CNS). Unlike rimonabant, URB447 does not penetrate the blood-brain barrier (to antagonize CB1 receptors in the CNS); instead, it appears to selectively block peripheral CB1 receptors such as those located in the gastrointestinal tract.
Synthesis Analysis

URB447 can be synthesized through a Rh(II)-catalyzed [3+2] cycloaddition reaction involving 2H-azirines and N-sulfonyl-1,2,3-triazoles. [] This reaction utilizes a rhodium catalyst to facilitate the formation of a pyrrole ring, which forms the core structure of URB447. The specific reaction conditions and choice of catalyst can influence the yield and purity of the final product.

Molecular Structure Analysis

URB447's molecular structure consists of a central pyrrole ring substituted with various functional groups. The presence of an amino group, a chlorophenylmethyl group, a methyl group, and a phenylmethanone group at specific positions on the pyrrole ring contributes to its unique binding affinity for cannabinoid receptors. [] Understanding the spatial arrangement of these groups is crucial for comprehending the structure-activity relationship of URB447.

Applications

7.1. Neuroprotection: URB447 has demonstrated neuroprotective effects in preclinical models of neonatal hypoxia-ischemia, a condition characterized by reduced oxygen and blood flow to the brain. [, ] Studies have shown that URB447 treatment can reduce brain injury, white matter damage, and inflammation following hypoxia-ischemia in neonatal rats. [] This neuroprotective effect is attributed to its ability to modulate glutamate excitotoxicity, oxidative stress, and inflammation. [] Furthermore, URB447 has been shown to enhance neurogenesis, the process of generating new neurons, in female rats following neonatal hypoxia-ischemia. []

7.2. Cancer Research: URB447 has shown promising antitumor and antimetastatic effects in preclinical models of melanoma and colorectal cancer. [, ] In vitro studies revealed that URB447 inhibits the proliferation and migration of melanoma and colorectal cancer cells, partly through inducing apoptosis (programmed cell death) and cell cycle arrest. [] Moreover, in vivo studies demonstrated that URB447 treatment reduced liver metastasis in a melanoma mouse model. [] These findings suggest URB447 as a potential candidate for further investigation as an antitumor and antimetastatic agent.

7.3. Dietary Fat Intake: URB447 plays a role in regulating dietary fat intake. Studies have demonstrated that oral exposure to unsaturated fats triggers the release of endocannabinoids in the gut, and this process is essential for fat preference in rats. [, ] URB447, acting as a peripherally restricted CB1 receptor antagonist, effectively blocked this preference, indicating that endocannabinoid signaling in the gut, particularly via CB1 receptors, is crucial for mediating the pleasurable and reinforcing effects of dietary fat. [, ]

7.4. Obesity Research: Building upon its role in dietary fat intake, URB447 has been explored as a potential therapeutic agent for obesity. Preclinical studies demonstrated that URB447 effectively reduces feeding and body weight gain in mice. [, ] This effect is attributed to its ability to block CB1 receptors in the periphery, particularly in the gut, where it disrupts the endocannabinoid signaling involved in regulating food intake. []

SR141716A (Rimonabant)

  • Compound Description: SR141716A, also known as Rimonabant, is a selective cannabinoid receptor type 1 (CB1) antagonist. It was initially developed for obesity treatment but was later withdrawn due to psychiatric side effects. []
  • Relevance: SR141716A shares a similar mechanism of action with URB447, both being CB1 antagonists. In a study using a neonatal rat model of hypoxia-ischemia (HI), SR141716A demonstrated a comparable neuroprotective effect to URB447, suggesting that CB1 antagonism might be the key mechanism driving neuroprotection in this context. []

WIN-55,212-2

  • Compound Description: WIN-55,212-2 is a potent agonist of both cannabinoid receptors, CB1 and CB2. It exhibits a wide range of pharmacological effects, including analgesia, hypothermia, and catalepsy. []
  • Relevance: WIN-55,212-2 serves as a pharmacological tool to investigate the role of CB1 agonism in the context of URB447's effects. In the neonatal rat model of HI, WIN-55,212-2 was found to reduce the neuroprotective effect of URB447, further supporting the hypothesis that URB447's neuroprotection is mediated through CB1 antagonism. []

AM6546

  • Compound Description: AM6546 is a peripherally restricted CB1 receptor antagonist. This means it primarily acts on CB1 receptors located outside the central nervous system, reducing central side effects. []
  • Relevance: Similar to URB447, AM6546 exhibits limited penetration through the blood-brain barrier, suggesting a primary peripheral mechanism of action. Both compounds were shown to effectively reduce dietary fat intake in rats, further supporting the involvement of peripheral CB1 receptors in regulating feeding behavior. []
  • Compound Description: Oleic acid (18:1) and linoleic acid (18:2) are unsaturated fatty acids commonly found in dietary fats. []
  • Relevance: These fatty acids are relevant because their consumption was shown to increase endocannabinoid levels in the jejunum of rats during sham feeding experiments. URB447, a peripherally restricted CB1 antagonist, was able to block the preference for emulsions containing linoleic acid (18:2) in these animals, highlighting the role of peripheral CB1 receptors in mediating dietary fat preference driven by these specific fatty acids. []
  • Compound Description: Stearic acid (18:0) is a saturated fatty acid, while linolenic acid (18:3) is a polyunsaturated fatty acid, both commonly found in various dietary sources. []
  • Relevance: Unlike oleic and linoleic acid, sham feeding with emulsions containing stearic acid (18:0) or linolenic acid (18:3) did not significantly increase jejunal endocannabinoid levels in rats. This contrast to the effects of oleic and linoleic acid suggests that URB447's influence on fat preference might be specific to certain types of dietary fats, particularly those rich in mono- and di-unsaturated fatty acids. []

Properties

CAS Number

1132922-57-6

Product Name

URB447

IUPAC Name

[4-amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenylpyrrol-3-yl]-phenylmethanone

Molecular Formula

C25H21ClN2O

Molecular Weight

400.9 g/mol

InChI

InChI=1S/C25H21ClN2O/c1-17-22(25(29)20-10-6-3-7-11-20)23(27)24(19-8-4-2-5-9-19)28(17)16-18-12-14-21(26)15-13-18/h2-15H,16,27H2,1H3

InChI Key

KGXYGMKEFDUWNB-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4

Synonyms

(4-amino-1-(4-chlorobenzyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)(phenyl)methanone
URB447

Canonical SMILES

CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.